Trihydroxybutane

Description

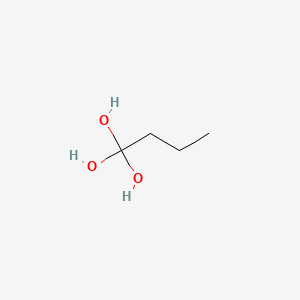

Structure

3D Structure

Properties

CAS No. |

1319-74-0 |

|---|---|

Molecular Formula |

C4H10O3 |

Molecular Weight |

106.12 g/mol |

IUPAC Name |

butane-1,1,1-triol |

InChI |

InChI=1S/C4H10O3/c1-2-3-4(5,6)7/h5-7H,2-3H2,1H3 |

InChI Key |

GTTSNKDQDACYLV-UHFFFAOYSA-N |

SMILES |

CCCC(O)(O)O |

Canonical SMILES |

CCCC(O)(O)O |

Synonyms |

1,3,4-butanetriol butanetriol |

Origin of Product |

United States |

Stereochemistry and Isomerism of Trihydroxybutane

Structural Isomers: Butane-1,2,3-triol and Butane-1,2,4-triol

Trihydroxybutane primarily exists as two structural isomers: Butane-1,2,3-triol and Butane-1,2,4-triol. guidechem.comstenutz.euwikidata.org These isomers differ in the connectivity of the hydroxyl groups to the butane (B89635) backbone.

Butane-1,2,3-triol features three hydroxyl groups on adjacent carbon atoms (C1, C2, and C3). nih.govhmdb.cafoodb.ca This arrangement results in a molecule with two chiral centers at the C2 and C3 positions. scribd.com

Butane-1,2,4-triol has its hydroxyl groups located at the first, second, and fourth carbon atoms. guidechem.comstenutz.euchemeurope.com This isomer possesses a single chiral center at the C2 position. chemeurope.comdtic.mil It is described as a clear or slightly yellow, odorless, and viscous liquid. chemeurope.com

| Property | Butane-1,2,3-triol | Butane-1,2,4-triol |

| IUPAC Name | butane-1,2,3-triol | butane-1,2,4-triol |

| Molecular Formula | C4H10O3 | C4H10O3 |

| Molar Mass | 106.12 g/mol | 106.12 g/mol |

| Synonyms | 1,2,3-Trihydroxybutane, 1-Methylglycerol | 1,2,4-Trihydroxybutane, 2-Deoxyerythritol |

| Chiral Centers | 2 (at C2 and C3) | 1 (at C2) |

| Boiling Point | Not specified | 190-191 °C (at 18 torr) chemeurope.com |

| Density | Not specified | 1.19 g/mL chemeurope.com |

Enantiomeric Forms and Chiral Properties

The presence of chiral centers in both structural isomers of this compound leads to the existence of enantiomers, which are non-superimposable mirror images of each other.

For Butane-1,2,4-triol , the single chiral carbon at the C2 position gives rise to two enantiomers:

(R)-butane-1,2,4-triol ontosight.aiguidechem.com

(S)-butane-1,2,4-triol ontosight.ai

These enantiomers exhibit opposite optical rotation. For instance, (S)-(-)-1,2,4-Butanetriol has a specific rotation of -28±2° (c = 1 in methanol). sigmaaldrich.com

Butane-1,2,3-triol has two chiral centers (C2 and C3), which allows for a total of four possible stereoisomers (2^n, where n=2). These stereoisomers exist as two pairs of enantiomers. The four stereoisomers are:

(2R, 3R)-butane-1,2,3-triol and (2S, 3S)-butane-1,2,3-triol (enantiomeric pair)

(2R, 3S)-butane-1,2,3-triol and (2S, 3R)-butane-1,2,3-triol (enantiomeric pair) scribd.com

| Isomer | Chiral Centers Configuration | Optical Activity |

| (R)-butane-1,2,4-triol | R at C2 | Dextrorotatory (+) guidechem.com |

| (S)-butane-1,2,4-triol | S at C2 | Levorotatory (-) sigmaaldrich.com |

| (2R, 3R)-butane-1,2,3-triol | R at C2, R at C3 | Optically Active |

| (2S, 3S)-butane-1,2,3-triol | S at C2, S at C3 | Optically Active |

| (2R, 3S)-butane-1,2,3-triol | R at C2, S at C3 | Optically Active |

| (2S, 3R)-butane-1,2,3-triol | S at C2, R at C3 | Optically Active |

Diastereomeric Relationships and Stereoisomer Synthesis

Diastereomers are stereoisomers that are not mirror images of each other. In the case of Butane-1,2,3-triol , the relationship between the two enantiomeric pairs is diastereomeric. scribd.com For example, (2R, 3R)-butane-1,2,3-triol is a diastereomer of (2R, 3S)-butane-1,2,3-triol. These diastereomers are often referred to by the relative stereochemical descriptors erythro and threo. The (2R, 3S) and (2S, 3R) pair is designated as erythro, while the (2R, 3R) and (2S, 3S) pair is threo. acs.org

The synthesis of specific stereoisomers of this compound requires stereoselective methods. For Butane-1,2,4-triol , enantiomerically pure forms can be synthesized through the reduction of malic acid or its esters. chemeurope.comchemdad.comgoogle.com For example, (S)-(-)-1,2,4-Butanetriol can be prepared by the reduction of (S)-malic acid. chemdad.com Another approach involves the use of genetically engineered bacteria like Escherichia coli to produce 1,2,4-butanetriol (B146131). chemeurope.com

Advanced Synthetic Methodologies for Trihydroxybutane and Derivatives

Chemical Synthesis Approaches

Chemical synthesis offers diverse pathways to trihydroxybutane, often leveraging catalytic processes to achieve high efficiency and selectivity.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a prominent method for producing trihydroxybutanes. For instance, erythritol (B158007) can be synthesized by the catalytic hydrogenation of erythrose. google.combrainly.com This reduction can be performed using various catalysts, such as ruthenium or nickel, at temperatures ranging from 70°C to 150°C and hydrogen pressures of 0.1 to 10 MPa. google.comgoogle.com Similarly, the hydrogenation of a dialkyl ester of tartaric acid using a copper-chromite oxide catalyst can yield a mixture of erythritol and threitol, albeit under high pressure (20 MPa) and temperature (125-200°C). tandfonline.comgoogle.com

The reduction of malic acid and its esters is another key strategy. Commercial synthesis of 1,2,4-butanetriol (B146131) has involved the sodium borohydride (B1222165) reduction of esterified malic acid. acs.organalytice.comchemeurope.com However, this method generates significant borate (B1201080) salt byproducts. acs.org An alternative is the catalytic hydrogenation of malic acid, though this can lead to byproducts that are difficult to separate. acs.organalytice.comchemeurope.com The use of borane-dimethyl sulfide (B99878) can also reduce (S)-malic acid to (S)-(-)-1,2,4-butanetriol. chemicalbook.com

| Starting Material | Reducing Agent/Catalyst | Product | Key Conditions | Reference |

|---|---|---|---|---|

| Erythrose | H₂ with Ru or Ni catalyst | Erythritol | 70-150°C, 0.1-10 MPa H₂ | google.comgoogle.com |

| Dialkyl ester of tartaric acid | H₂ with copper-chromite oxide | Erythritol and Threitol mixture | 125-200°C, 20 MPa | tandfonline.comgoogle.com |

| Esterified malic acid | Sodium borohydride (NaBH₄) | 1,2,4-Butanetriol | - | acs.organalytice.comchemeurope.com |

| (S)-Malic acid | Borane-dimethyl sulfide | (S)-(-)-1,2,4-Butanetriol | - | chemicalbook.com |

Hydroformylation and Epoxide-Mediated Routes

Hydroformylation of glycidol (B123203), followed by reduction of the resulting product, is a known synthetic route to 1,2,4-butanetriol. analytice.comchemeurope.comwikipedia.orggoogle.com This process, also known as the Oxo process, involves reacting glycidol with carbon monoxide and hydrogen in the presence of a catalyst like Co₂(CO)₈. google.com The intermediate products, such as methyl-3,4-dihydroxybutyrate and 4-hydroxybutyrolactone, are then reduced to yield 1,2,4-butanetriol. google.com

Epoxide-mediated routes also provide a pathway to trihydroxybutanes. One method involves the epoxidation of 2-buten-1,4-diol using a heteropolyphosphatotungstate catalyst to form 2,3-epoxy-1,4-butanediol. google.com This intermediate then undergoes hydrogenolysis with a Raney Ni-Pd/C or nickel catalyst to produce 1,2,4-butanetriol. google.com Another approach starts from (S)-1,2,4-trihydroxybutane, which is converted to an epoxide intermediate for use in more complex syntheses. tandfonline.com

Multistep Synthetic Sequences for Specific Isomers

The synthesis of specific isomers of this compound often requires multistep sequences. For example, a route to (S)-3-hydroxybutyrolactone involves the reduction of the dimethyl ester of malic acid to (S)-1,2,4-butanetriol, followed by protection of the 1- and 2-hydroxyl groups, oxidation of the 4-hydroxyl group, and subsequent deprotection and cyclization. google.com Similarly, L-tartaric acid can be converted to (R)-1,2,4-butanetriol through a four-step process of cyclization, phosphorylation, reduction, and deprotection.

The synthesis of 2-C-methyl-D-erythritol has been achieved from D-glucose, while its diastereomer, 2-C-methyl-L-threitol, can be synthesized from D-galactose. tandfonline.com These stereoselective syntheses are crucial for obtaining specific, biologically relevant isomers.

Stereoselective and Asymmetric Synthesis Techniques

Achieving high stereoselectivity is a key goal in the synthesis of chiral trihydroxybutanes. Asymmetric synthesis techniques are employed to produce enantiomerically pure compounds. For instance, the enantioselective total synthesis of certain natural products utilizes (S)-1,2,4-trihydroxybutane as a chiral starting material. nih.gov

Asymmetric lithiation of 1,2,4-butanetriol acetonide carbamate (B1207046) using reagents like s-BuLi in the presence of chiral diamines such as (-)-sparteine (B7772259) allows for the selective deprotonation and subsequent reaction to form chiral products. mdpi.com Enzymatic resolutions also play a role; for example, lipases have been used for the kinetic resolution of syn-2-azido-1,3,4-trihydroxybutane. researchgate.net Furthermore, the asymmetric reduction of specific ketones can be achieved using engineered carbonyl reductases. acs.org

Biotechnological Production and Biocatalysis

Biotechnological approaches, utilizing engineered microorganisms, offer a promising and more sustainable alternative to chemical synthesis for producing trihydroxybutanes.

Microbial Biosynthesis Pathways (e.g., Escherichia coli, Saccharomyces cerevisiae)

Genetically engineered Escherichia coli and Saccharomyces cerevisiae have been developed for the production of 1,2,4-butanetriol (BT). acs.org In E. coli, a common strategy involves the conversion of D-xylose through a four-step enzymatic pathway. nih.govresearchgate.net This pathway has been systematically optimized by identifying and overexpressing key enzymes, such as NADH-dependent aldehyde reductases like YqhD, and by eliminating competing metabolic pathways. nih.gov For instance, inactivating 2-keto acid reductases (yiaE) has been shown to improve BT production. nih.gov

In Saccharomyces cerevisiae, 1,2,4-butanetriol is biosynthesized from xylose via a heterologous four-step pathway involving xylose dehydrogenase, xylonate dehydratase, 2-ketoacid decarboxylase, and alcohol dehydrogenase. nih.govgenscript.comresearchgate.net Researchers have focused on improving the BT yield by addressing NADH/NADPH imbalances and enhancing the activity of rate-limiting enzymes. nih.govfrontiersin.org For example, overexpression of an NADH kinase and fine-tuning the expression of pathway enzymes have led to significant increases in BT titers. nih.govfrontiersin.org

| Microorganism | Substrate | Key Engineering Strategy | Reported Titer | Reference |

|---|---|---|---|---|

| Escherichia coli | D-xylose | Optimization of aldehyde reductase (YqhD) and inactivation of competing pathway (yiaE) | 5.1 g/L | nih.gov |

| Escherichia coli | D-arabinose | Pathway optimization and metabolic engineering (deletion of yiaE, ycdW, yagE) | 2.24 g/L | frontiersin.org |

| Saccharomyces cerevisiae | Xylose | Overexpression of NADH kinase (POS5Δ17) and fed-batch fermentation | 6.6 g/L | nih.gov |

| Saccharomyces cerevisiae | Xylose | Enhancement of Fe uptake to improve xylonate dehydratase (XylD) activity | 1.7 g/L | genscript.comresearchgate.netfrontiersin.org |

Erythritol production is another area where microbial fermentation is well-established, primarily using various yeast genera like Candida, Pichia, and Yarrowia. oup.comnih.gov More recently, E. coli has been engineered to utilize erythritol as a sole carbon source by introducing a five-step metabolic pathway from Ochrobactrum spp. nih.govresearchgate.net This work opens possibilities for using engineered microbes in various applications related to erythritol metabolism. nih.gov

Substrate Utilization for Bioproduction (e.g., D-xylose, L-arabinose, glucose)

The microbial production of this compound, specifically 1,2,4-butanetriol (BT), leverages various renewable feedstocks. Engineered microorganisms, primarily Escherichia coli, have been developed to convert different sugars into this valuable chemical. Key substrates that have been successfully utilized include pentose (B10789219) sugars like D-xylose and L-arabinose, which are major components of lignocellulosic biomass, and the hexose (B10828440) sugar glucose. nih.govmdpi.comuminho.pt

L-arabinose: A novel biosynthetic pathway for producing D-1,2,4-butanetriol from L-arabinose has been constructed and optimized in E. coli. nih.gov This represents the first reported instance of using L-arabinose for this purpose. The pathway involves a four-step enzymatic cascade: dehydrogenation, dehydration, decarboxylation, and reduction. nih.gov A key advantage of using L-arabinose is the stable pH of the reaction mixture during fermentation, which avoids the detrimental effects of pH drops observed when using D-xylose. nih.gov An engineered E. coli strain, after optimization of fermentation conditions, was able to produce 2.24 g/L of D-1,2,4-butanetriol from L-arabinose. nih.gov

Glucose: Glucose can also serve as a carbon source for the bioproduction of 1,2,4-butanetriol. frontiersin.orgwikipedia.org A pathway was developed where E. coli first utilizes glucose to produce malate (B86768), a compound with a similar carbon backbone to butanetriol. frontiersin.org Through a subsequent six-step catalytic process, malate is converted into 1,2,4-butanetriol. While demonstrating the feasibility of this route, initial reports showed a production of 120 ng/L of the final product using glucose as the sole carbon source. frontiersin.org

Table 1: Summary of Substrate Utilization for 1,2,4-Butanetriol (BT) Bioproduction

| Substrate | Microorganism | Pathway Highlights | Reported Titer | Reference |

|---|---|---|---|---|

| D-xylose | Saccharomyces cerevisiae | Modified Fe²⁺ metabolism to enhance XylD activity. | 1.7 g/L | frontiersin.org |

| D-xylose | Escherichia coli | Systematic fine-tuning of enzyme expression levels. | 1.58 g/L | frontiersin.org |

| L-arabinose | Escherichia coli | Four-step pathway (dehydrogenation, dehydration, decarboxylation, reduction). | 2.24 g/L | nih.gov |

| D-glucose | Escherichia coli | Conversion via a malate intermediate. | 120 ng/L | frontiersin.org |

Metabolic Engineering Strategies for Enhanced Production and Yield Optimization

To improve the efficiency of this compound production, various metabolic engineering strategies are employed. These strategies aim to direct the flow of carbon from the substrate towards the desired product by optimizing enzyme activity and eliminating competing metabolic pathways. frontiersin.orgnih.govrsc.orgnih.gov

A primary strategy involves the rational selection and fine-tuning of the core enzymes in the biosynthetic pathway. nih.gov For the conversion of L-arabinose to D-1,2,4-butanetriol, enzymes from different organisms were screened for optimal performance in the E. coli host. nih.gov This screening identified ADG from Burkholderia sp. (d-arabinose dehydrogenase), AraD from Sulfolobus solfataricus (d-arabinonate dehydratase), KivD from Lactococcus lactis (2-keto acid decarboxylase), and AdhP from E. coli (aldehyde reductase) as the most effective combination. nih.gov

Another critical approach is the elimination of pathways that compete for substrates or intermediates. frontiersin.orgnih.gov In the production of D-1,2,4-butanetriol from both D-xylose and L-arabinose, endogenous E. coli enzymes can divert intermediates into byproduct pathways. frontiersin.orgnih.gov For example, native reductases can consume the intermediate 2-keto-3,4-dihydroxybutyrate. To counter this, genes encoding for competing reductases, such as yiaE and ycdW, were deleted. nih.gov Furthermore, native aldolases encoded by yagE and yjhH can cleave an intermediate into pyruvate (B1213749) and glycolaldehyde. nih.gov Deleting the yagE gene in an engineered strain resulted in a 10% increase in D-1,2,4-butanetriol production from L-arabinose. nih.gov Combining these deletions led to a final strain that produced 1.13 g/L of the product before fermentation optimization. nih.gov

In pathways utilizing D-xylose, enhancing the activity of the rate-limiting enzyme, D-xylonate dehydratase (XylD), is crucial. One innovative strategy involved modifying the metabolism of Fe²⁺ in Saccharomyces cerevisiae to improve the activity of this iron-dependent enzyme, which contributed to a final titer of 1.7 g/L of 1,2,4-butanetriol. frontiersin.org

Table 2: Examples of Metabolic Engineering Strategies for 1,2,4-Butanetriol (BT) Production

| Strategy | Genetic Modification | Target/Rationale | Organism | Effect on Production | Reference |

|---|---|---|---|---|---|

| Enzyme Screening | Expressed enzymes from various sources | Identify most efficient enzymes for the pathway. | E. coli | Selection of optimal set increased titer to 0.88 g/L. | nih.gov |

| Byproduct Pathway Deletion | Deletion of yagE gene | Block cleavage of intermediate by native aldolase. | E. coli | 10% increase in BT titer compared to parent strain. | nih.gov |

| Byproduct Pathway Deletion | Deletion of yiaE, ycdW, yagE genes | Eliminate competing reductases and aldolases. | E. coli | Increased BT titer to 1.13 g/L. | nih.gov |

| Cofactor Metabolism Engineering | Modified Fe²⁺ metabolism | Enhance activity of the Fe²⁺-dependent D-xylonate dehydratase. | S. cerevisiae | Increased BT titer to 1.7 g/L. | frontiersin.org |

Enzymatic Resolution and Stereocontrol in Biocatalytic Processes

Enzymatic resolution is a powerful technique for obtaining enantiomerically pure forms of this compound derivatives, which are valuable chiral building blocks for pharmaceuticals. core.ac.ukgoogle.com Biocatalytic methods offer high selectivity under mild conditions. researchgate.netnih.gov

The enzymatic resolution of syn-2-azido-1,3,4-trihydroxybutane has been successfully demonstrated using lipases in a transesterification reaction. researchgate.netresearchgate.netorcid.org In this process, different lipases are used as catalysts with vinyl acetate (B1210297) serving as the acylating agent. researchgate.netresearchgate.net Lipases Amano PS from Pseudomonas cepacia and Amano AK from Pseudomonas fluorescens have proven to be particularly effective for this resolution. researchgate.netresearchgate.net

This method allows for the separation of the two enantiomers of syn-2-azido-1,3,4-trihydroxybutane with high efficiency and excellent enantiomeric excess (e.e.). researchgate.netresearchgate.net The resolution of the initial triol can yield both enantiomers in good yields and with e.e. values often exceeding 99%. researchgate.netresearchgate.net The precise monitoring of the reaction is facilitated by chiral High-Performance Liquid Chromatography (HPLC), which can determine the e.e. of both the diacetate and triacetate products in a single analysis. researchgate.net Research has also been conducted on the resolution of related compounds, such as syn-2-azido-1,4-diacetoxy-3-hydroxybutane, using the same enzymatic approach. researchgate.netresearchgate.net While transesterification has been effective, enzymatic resolution via hydrolysis has also been explored, though it may result in lower isolated yields despite achieving high e.e. values. core.ac.uk

Table 3: Enzymatic Resolution of syn-2-azido-1,3,4-trihydroxybutane Derivatives

| Substrate | Enzyme/Catalyst | Reaction Mode | Acylating Agent | Product(s) | Yield / Enantiomeric Excess (e.e.) | Reference |

|---|---|---|---|---|---|---|

| syn-2-azido-1,3,4-trihydroxybutane | Lipase Amano PS, Lipase Amano AK | Transesterification | Vinyl Acetate | Separated enantiomers | Good yields, e.e. up to >99% | researchgate.netresearchgate.net |

| syn-2-azido-1,4-diacetoxy-3-hydroxybutane | Lipase Amano PS, Lipase Amano AK | Transesterification | Vinyl Acetate | Resolved enantiomers | Not specified | researchgate.netresearchgate.net |

| syn-2-azido-1,3,4-trihydroxybutane derivative | Not specified | Hydrolysis | Not applicable | (2R,3S)-2-azido-1,4-diacetoxy-3-hydroxybutane | 30% yield, >99% e.e. | core.ac.uk |

Chemical Reactivity and Mechanistic Studies of Trihydroxybutane Transformations

Derivatization Strategies for Functionalization

The presence of three hydroxyl groups on the butane (B89635) backbone makes trihydroxybutane amenable to various derivatization strategies. These reactions are employed to modify its properties or to introduce functional groups that facilitate further synthetic transformations.

Esterification is a common strategy for functionalizing this compound, with nitration and acetylation being prominent examples.

Nitration: The nitration of 1,2,4-butanetriol (B146131) is a reaction of significant industrial and military importance, as it yields 1,2,4-butanetriol trinitrate (BTTN). acs.orgwikipedia.org BTTN is a high-energy plasticizer used in military propellants and explosives, often as a more stable and less volatile replacement for nitroglycerin. acs.orgwikipedia.orgasianpubs.orgresearchgate.net The synthesis typically involves reacting 1,2,4-butanetriol with a mixed acid system, usually a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). asianpubs.orgontosight.ai The reaction conditions must be carefully controlled, particularly the temperature, which is maintained below 10°C to prevent explosive side reactions. asianpubs.org The nitration can also be performed to produce dinitrate derivatives, such as 1,2,4-butanetriol-1,4-dinitrate (B137371) (BTDN), which is used as an internal standard in analytical chemistry.

Acetylation: Acetylation involves the reaction of this compound's hydroxyl groups with an acetylating agent, such as acetic anhydride, to form triacetate esters. For instance, (S)-1,2,4-butanetriol can be acetylated to produce (S)-1,2,4-triacetoxybutane. chemicalbook.comchemdad.comsigmaaldrich.com This reaction serves to protect the hydroxyl groups or to modify the compound's physical properties. cdnsciencepub.com Similarly, esterification with other acyl chlorides, like 3,5-dinitrobenzoyl chloride, is used to create crystalline derivatives such as (S)-1,2,4-tris-(3,5-dinitrobenzoyloxy)butane, which can be useful for purification and characterization. chemicalbook.comchemdad.comsigmaaldrich.comcdnsciencepub.com

Table 1: Examples of Esterification Reactions of 1,2,4-Butanetriol

| Reaction Type | Starting Material | Reagent(s) | Product | Significance/Use of Product |

|---|---|---|---|---|

| Nitration | 1,2,4-Butanetriol | Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄) asianpubs.orgontosight.ai | 1,2,4-Butanetriol Trinitrate (BTTN) wikipedia.orgasianpubs.org | Energetic plasticizer in military propellants. wikipedia.orgresearchgate.net |

| Acetylation | (S)-1,2,4-Butanetriol | Acetic Anhydride chemicalbook.comchemdad.com | (S)-1,2,4-Triacetoxybutane chemicalbook.comchemdad.com | Protection of hydroxyl groups, synthetic intermediate. sigmaaldrich.comcdnsciencepub.com |

| Esterification | (S)-1,2,4-Butanetriol | 3,5-Dinitrobenzoyl Chloride chemicalbook.comchemdad.com | (S)-1,2,4-Tris-(3,5-dinitrobenzoyloxy)butane chemicalbook.comchemdad.com | Crystalline derivative for purification/characterization. cdnsciencepub.com |

The hydroxyl groups of this compound can undergo etherification and form acetals, which are important transformations for creating protected intermediates in multi-step syntheses. cymitquimica.com

Etherification: The formation of ethers from this compound can occur under specific conditions. For example, the reaction of unsaturated alcohols with mercuric salts, a reaction related to oxymercuration, can lead to the formation of cyclic ethers. dtic.mil While direct etherification of all three hydroxyl groups is less common, partial etherification can be achieved to selectively modify the molecule.

Acetal (B89532) Formation: Acetal formation is a key strategy for protecting the 1,2-diol functionality within 1,2,4-butanetriol. This selective protection allows for reactions to be carried out on the remaining primary hydroxyl group at the C4 position. For example, (S)-1,2,4-butanetriol reacts with cyclohexanone (B45756) in the presence of an acid catalyst like p-toluenesulfonic acid (p-TsOH) to form the corresponding cyclohexylidene acetal. cdnsciencepub.com This reaction typically yields a mixture of the 5-membered (1,2-acetal) and 6-membered (2,4-acetal) rings, with the 5-membered acetal being the major product. cdnsciencepub.com This protected intermediate is a versatile building block in organic synthesis. chemicalbook.com Similarly, acetals can be formed with other ketones or aldehydes, such as p-nitrobenzaldehyde, to yield isomerically pure derivatives after purification. chemicalbook.com

Table 2: Acetal Formation as a Protection Strategy for (S)-1,2,4-Butanetriol

| Reagent | Catalyst | Primary Product | Application |

|---|---|---|---|

| Cyclohexanone cdnsciencepub.com | p-Toluenesulfonic acid (p-TsOH) cdnsciencepub.com | (S)-4-(hydroxymethyl)-2,2-pentamethylene-1,3-dioxolane cdnsciencepub.com | Protecting the 1,2-diol for subsequent reactions at the C4-hydroxyl. cdnsciencepub.com |

| p-Nitrobenzaldehyde chemicalbook.com | Acid Catalyst | Isomerically pure acetal of p-nitrobenzaldehyde chemicalbook.com | Intermediate for synthesis of chiral auxiliaries. chemicalbook.com |

| Ferrocenecarboxaldehyde | Acid Catalyst | (2S,4S)-4-(hydroxymethyl)-2-ferrocenyl-1,3-dioxan chemicalbook.comchemdad.com | Chiral building block in asymmetric synthesis. sigmaaldrich.com |

The hydroxyl groups of this compound can be oxidized to carbonyl compounds, while the molecule itself is often synthesized via the reduction of carboxylic acid derivatives.

Oxidation: The primary and secondary alcohol groups in 1,2,4-butanetriol can be oxidized to form aldehydes and carboxylic acids. Selective oxidation is a crucial step in its use as a synthetic precursor. For instance, after protecting the 1,2-diol as an acetal, the remaining primary hydroxyl group at the C4 position can be oxidized to an aldehyde and subsequently to a carboxylic acid. google.com This strategy is a key part of the synthetic route to valuable chiral molecules. google.com

Reduction: The synthesis of 1,2,4-butanetriol often involves the reduction of malic acid or its esters. google.com Common reducing agents include sodium borohydride (B1222165) (NaBH₄) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). chemicalbook.comcdnsciencepub.comwikipedia.org The reduction of (S)-malic acid with borane-dimethyl sulfide provides a high-yield, one-step route to (S)-1,2,4-butanetriol. cdnsciencepub.com Conversely, the hydroxyl groups of butanetriol can be reduced further to yield simpler alcohols or hydrocarbons, although this is a less common transformation in its synthetic applications.

Etherification and Acetal Formation

Exploration of Reaction Mechanisms

Understanding the mechanisms of this compound transformations is crucial for optimizing reaction conditions and controlling product selectivity. The decomposition mechanism of its nitrated derivatives has been a subject of study. For 1,2,4-butanetriol-1,4-dinitrate (BTDN), the decomposition is believed to start with the abstraction of a hydrogen atom, leading to the elimination of HONO. This initial step is followed by an autocatalytic stage driven by the accumulation of nitrogen dioxide (NO₂).

In synthetic applications, the stereochemistry of the reactions is often critical. For example, in the synthesis of (-)-(2S, 3R)-Methanoproline, (S)-(-)-butanetriol is first converted to a chlorosulfite. chemicalbook.com This is followed by an oxidation step to form a cyclic sulfate (B86663). The subsequent condensation of this sulfate with methyl benzylideneglycinate proceeds diastereospecifically, yielding only the Z isomer of the alkylated imine product. chemicalbook.com This high degree of stereocontrol highlights the utility of butanetriol-derived intermediates in complex stereoselective syntheses.

Role as Precursors in Complex Organic Chemical Syntheses

This compound, particularly its chiral forms, serves as a versatile precursor for the synthesis of a wide array of complex and high-value molecules. researchgate.netsolubilityofthings.com Its utility stems from the multiple functional groups that can be manipulated selectively.

It is a key starting material for several pharmaceuticals. solubilityofthings.com For instance, derivatives of 1,2,4-butanetriol are used to construct the chiral side chains of the cholesterol-lowering drugs rosuvastatin (B1679574) (Crestor) and ezetimibe (B1671841) (Zetia). wikipedia.org The synthesis of these drugs relies on the stereospecific formation of key intermediates derived from chiral butanetriol. wikipedia.org

Beyond pharmaceuticals, (S)-1,2,4-butanetriol is a starting material for various natural products and chiral building blocks. chemicalbook.comchemdad.com It has been used in the enantioselective total syntheses of alkaloids like (+)-azimine and (+)-carpaine. chemicalbook.comchemdad.com It can also be converted into other useful chiral synthons, including:

(+)-3,4-epoxy-1-butanol: A valuable epoxide intermediate. chemicalbook.comchemdad.comsigmaaldrich.com

(S)-(+)-3-Hydroxytetrahydrofuran: A key structural motif in many biologically active compounds. chemicalbook.com The synthesis involves the cyclodehydration of 1,2,4-butanetriol under acidic conditions. chemicalbook.comgoogle.com

The military application of 1,2,4-butanetriol as the direct precursor to the energetic plasticizer BTTN is also a major driver of its production and research. wikipedia.orgwikipedia.orgfrontiersin.org Microbial synthesis routes are being explored as a more sustainable alternative to traditional chemical methods for producing 1,2,4-butanetriol for this purpose. acs.orgnih.gov

Table 3: Selected Complex Molecules Synthesized from this compound Precursors

| Precursor | Target Molecule/Class | Application/Significance |

|---|---|---|

| (S)-1,2,4-Butanetriol | Rosuvastatin (Crestor) wikipedia.org | Cholesterol-lowering drug. wikipedia.org |

| (S)-1,2,4-Butanetriol | Ezetimibe (Zetia) wikipedia.org | Cholesterol-lowering drug. wikipedia.org |

| 1,2,4-Butanetriol | 1,2,4-Butanetriol Trinitrate (BTTN) wikipedia.org | Military propellant and plasticizer. wikipedia.orgresearchgate.net |

| (S)-1,2,4-Butanetriol | (+)-Azimine, (+)-Carpaine chemicalbook.comchemdad.com | Natural product synthesis (alkaloids). chemicalbook.comchemdad.com |

| (S)-1,2,4-Butanetriol | (S)-(+)-3-Hydroxytetrahydrofuran chemicalbook.com | Chiral building block for pharmaceuticals and agrochemicals. google.com |

| (S)-1,2,4-Butanetriol | (-)-(2S, 3R)-Methanoproline chemicalbook.com | Chiral amino acid derivative. chemicalbook.com |

Advanced Analytical and Spectroscopic Characterization of Trihydroxybutane

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of trihydroxybutanes, enabling the separation of isomers and their metabolites from complex matrices. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ion Chromatography (IC) are among the most powerful and frequently employed techniques.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the simultaneous determination of trihydroxybutanes like meso-erythritol and their related compounds, such as L-erythrulose, in various samples, including fermentation broths. chrom-china.com The separation is typically achieved using specialized columns and detection methods tailored to the physicochemical properties of these sugar alcohols.

Methodologies often employ amino-group-binding polymer columns or specialized columns like the Lichrospher 5-NH2 and Shodex Sugars SP0810. chrom-china.comnih.govresearchgate.net A common mobile phase is a mixture of acetonitrile (B52724) and water, often in a high acetonitrile ratio (e.g., 90:10 v/v), to achieve optimal separation. chrom-china.com Isocratic elution is frequently used, maintaining a constant mobile phase composition throughout the run. nih.govresearchgate.netrsc.org

Due to their lack of a strong UV chromophore, trihydroxybutanes are often detected using a Refractive Index (RI) detector. chrom-china.comresearchgate.netrsc.org This detector is sensitive to changes in the refractive index of the eluent as the analyte passes through. For simultaneous analysis of related compounds that do possess a chromophore, like L-erythrulose, a UV detector can be used in series with an RI detector. chrom-china.com Evaporative Light Scattering Detectors (ELSD) also offer an alternative with the advantage of compatibility with gradient elution. imtakt.com

Method validation is crucial to ensure the reliability of the analytical results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), precision (intraday and interday), and accuracy (recovery). For instance, a validated HPLC method for meso-erythritol demonstrated a linear range of 1.00–100.00 g/L with an LOD of 0.10 g/L and an LOQ of 0.45 g/L. chrom-china.com The precision, measured as the relative standard deviation (RSD), was found to be less than 3.28% for intraday and 5.30% for interday analysis. chrom-china.com High recovery rates, often greater than 99%, indicate the accuracy of the method. chrom-china.com

Table 1: Example HPLC Method Parameters for Trihydroxybutane Analysis

| Parameter | Value | Reference |

| Column | Lichrospher 5-NH2 (250 mm × 4.6 mm) | chrom-china.com |

| Mobile Phase | Acetonitrile:Water (90:10, v/v) | chrom-china.com |

| Flow Rate | 1.0 mL/min | chrom-china.com |

| Column Temperature | 30 °C | chrom-china.com |

| Detector | Refractive Index (RI) at 35 °C | chrom-china.com |

| Injection Volume | 20 µL | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) for Structural Elucidation and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of trihydroxybutanes in various samples. This method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. Due to the low volatility of trihydroxybutanes, a derivatization step, typically trimethylsilylation, is necessary before analysis. uc.pt

In GC-MS analysis, the trimethylsilylated derivatives of trihydroxybutanes are separated on a capillary column. The retention time of a compound is a characteristic feature that aids in its identification. For instance, in an analysis of a methanolic extract, the dl-threitol derivative was identified with a retention time of 5.875 minutes. rjpbcs.com

Following separation by GC, the compounds enter the mass spectrometer, where they are ionized, and the resulting fragments are detected. The mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. For erythritol (B158007) tetranitrate (ETN), a derivative of erythritol, prominent fragments observed in GC-MS analysis include m/z 30 (NO, CH₂O), 46 (NO₂), and 76 (CH₂NO₃). The fragmentation patterns are crucial for the structural elucidation of the parent molecule. While ETN can be successfully analyzed by GC/MS, other related nitrate (B79036) esters like DNTN and PETN may show poor chromatographic behavior.

GC-MS has been effectively used to identify threitol in plant extracts and as a biomarker in human plasma. rjpbcs.comoup.com For example, it was used to detect threitol in the fruit tissues of Garcinia mangostana and in the plasma of patients, where its levels were correlated with certain medical conditions. oup.comupm.edu.my The technique's high sensitivity allows for the detection of even small quantities of these compounds.

Table 2: Characteristic GC-MS Data for this compound Derivatives

| Compound | Derivative | Retention Time (min) | Key Mass Fragments (m/z) | Reference |

| dl-Threitol | Methanolic Extract | 5.875 | Not specified | rjpbcs.com |

| Erythritol Tetranitrate | - | Not specified | 30, 46, 76 | |

| 2-methylthreitol/erythritol | Trimethylsilyl (B98337) | Not specified | 219 | rsc.org |

Ion Chromatography (IC) for Related Metabolites

Ion Chromatography (IC) is a valuable technique for the analysis of metabolites related to trihydroxybutanes, particularly mercapturic acids, which are products of detoxification pathways in the body. These metabolites can serve as biomarkers for exposure to certain industrial chemicals like 1,3-butadiene (B125203). nih.govoup.com

The metabolism of 1,3-butadiene leads to the formation of electrophilic epoxides, which are then conjugated with glutathione. Subsequent enzymatic processing results in the excretion of mercapturic acids in the urine. One such metabolite is 4-(N-acetyl-L-cystein-S-yl)-1,2,3-trihydroxybutane (THBMA), derived from 3,4-epoxy-1,2-diol (EBD). nih.govnih.gov

For the analysis of these polar and ionic metabolites, specialized HPLC columns are often employed in what can be considered a form of ion chromatography. For instance, a SIELC Primesep D column, which has both reversed-phase and ion-exchange properties, has been successfully used for the separation of THBMA and its isomers. oup.com The mobile phase typically consists of an aqueous buffer and an organic modifier, with a gradient elution to achieve optimal separation. oup.com

Detection is commonly performed using tandem mass spectrometry (MS/MS), which provides high sensitivity and specificity. nih.govoup.com This allows for the quantification of these metabolites at very low concentrations in complex biological matrices like urine. The development of isotope dilution HPLC-ESI-MS/MS methods, where a stable isotope-labeled internal standard is used, further enhances the accuracy and precision of the quantification. nih.gov Such methods have been developed to quantify THBMA in human urine, with a limit of quantification as low as 1 ng/mL from a 100 µL sample. nih.govamanote.com

The analysis of these metabolites is crucial for biomonitoring and assessing human exposure to carcinogens. The presence and concentration of THBMA in urine can provide valuable information about an individual's exposure to 1,3-butadiene and their metabolic capacity to detoxify its reactive intermediates. nih.govoup.com

Advanced Spectroscopic Techniques for Structural Elucidation and Conformation

Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and stereochemistry of trihydroxybutanes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure in solution, while Infrared (IR) and Raman spectroscopy offer insights into the vibrational modes of the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural analysis of trihydroxybutanes, providing insights into their conformation and stereochemistry. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to elucidate the connectivity and spatial arrangement of atoms within the molecule.

For example, the structure of 2-C-methyl-D-erythritol, a derivative of erythritol, was elucidated using high-field NMR spectroscopy. nih.gov Similarly, the conformation of 1,3:2,4-di-O-methylene-L-threitol has been shown to exist in an "O-inside" conformation based on NMR data. cdnsciencepub.com Alditols like erythritol and threitol can be identified in NMR spectra by the absence of anomeric resonances and the presence of two sets of hydroxymethyl groups in their spin systems. acs.org

The conformation of this compound derivatives in solution can be studied using various NMR techniques. For instance, the moderate asymmetric induction observed in the cycloaddition reaction of chlorosulfonyl isocyanate to alkoxyallenes derived from erythritol suggests that these derivatives exist in one predominant conformation in solution. In contrast, the low induction observed for threitol derivatives indicates a conformational ensemble. usc.edu These experimental findings have been supported by quantum chemical calculations of theoretical NMR chemical shifts. researchgate.net

NMR is also crucial for determining the absolute configuration of chiral centers. The application of the modified Mosher's method to linear 1,3-diols is one such approach for assigning absolute stereochemistry. acs.org

Table 3: Representative NMR Data for this compound Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Reference |

| D-Threitol | ¹H | Water | 3.60-3.72 | nih.gov |

| D-Threitol | ¹³C | Water | 65.39, 74.33 | nih.gov |

| (-)-2,3-O-Isopropylidene-d-threitol | ¹H | CDCl₃ | 1.35, 3.60-3.80, 4.10-4.30 | |

| (-)-2,3-O-Isopropylidene-d-threitol | ¹³C | CDCl₃ | 25.6, 69.8, 73.2 | |

| 2C-methyl-D-erythritol 3,4-cyclophosphate | ³¹P | Not specified | 21.7 | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to investigate the vibrational modes of trihydroxybutanes, providing insights into their molecular structure, hydrogen bonding, and conformation.

Infrared (IR) Spectroscopy

FTIR spectra of crystalline erythritol and L-threitol have been recorded to study their hydrogen-bonding systems. researchgate.net By comparing experimental spectra with those obtained from theoretical calculations (using methods like B3LYP/6-311++G(d,p)), researchers can assign the most important vibrational bands. researchgate.net The analysis of H-vibration bands in the spectra of polycrystalline films of erythritol and L-threitol has been used to evaluate the relative strengths of the hydrogen bonds in their crystal structures. researchgate.net Such studies have revealed that while all hydrogen bonds in erythritol crystals are strong, threitol also contains weaker hydrogen bonds. researchgate.net IR spectroscopy has also been used to characterize derivatives of this compound, such as 1,2,4-butanetriol (B146131) and its nitrated form, erythritol tetranitrate (ETN). nih.govnih.gov

Raman Spectroscopy

Raman spectroscopy is another valuable tool for the vibrational analysis of trihydroxybutanes. It offers advantages such as minimal sample preparation and high sensitivity. mdpi.com The Raman spectra of erythritol and mannitol, for instance, show distinct absorption peaks that allow for their differentiation. mdpi.com For erythritol, characteristic peaks have been observed at wavenumbers including 285, 333, 412, 434, 527, 560, 723, and 738 cm⁻¹. mdpi.com

The technique has been used to study the vibrational bands of erythritol tetranitrate (ETN), where experimental Raman spectra were compared with predictions from density functional theory calculations to identify the vibrational motions. nih.gov Raman spectroscopy can also be used to monitor catalyst deactivation in reactions involving erythritol, where the formation of aggregated species can be observed through changes in the Raman signal. acs.org

Table 4: Characteristic Vibrational Frequencies (cm⁻¹) for Erythritol

| Technique | Wavenumber (cm⁻¹) | Reference |

| Raman | 285, 333, 412, 434, 527, 560, 723, 738, 878, 904, 948, 1010, 1052, 1070, 1147, 1163, 1256, 1272, 1288, 1378 | mdpi.com |

| IR | Not specified | researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, this method provides precise mass measurements and valuable structural information. The molecular weight of 1,2,3-butanetriol (B1208628) is 106.12 g/mol , with a monoisotopic molecular weight of 106.062994186 Da. nih.govfoodb.cancats.ionih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C4H10O3 | nih.gov |

| Average Molecular Weight | 106.12 g/mol | nih.gov |

| Monoisotopic Molecular Weight | 106.062994177 Da | nih.gov |

The fragmentation of this compound in a mass spectrometer is influenced by the ionization method and the specific isomer. In gas chromatography-mass spectrometry (GC-MS), this compound is often derivatized, for example with trimethylsilyl (TMS) groups, to increase its volatility. ebi.ac.uk The resulting mass spectrum shows fragments corresponding to the derivatized molecule. lmdb.cahmdb.ca

The fragmentation patterns of polyols like this compound are generally characterized by two primary processes:

Alpha-cleavage: This involves the cleavage of the carbon-carbon bond adjacent to an oxygen atom. This is a common pathway for alcohols, leading to the formation of stable, oxygen-containing cations. msu.eduwhitman.edu For 1,2,3-butanetriol, alpha-cleavage can result in the loss of various alkyl or hydroxylated fragments.

Dehydration: The loss of one or more water molecules (H₂O, mass 18 Da) is a typical fragmentation pathway for alcohols and polyols, leading to prominent M-18, M-36, etc., peaks.

Predicted mass spectra for 1,2,3-trihydroxybutane provide a guide to its expected fragmentation. lmdb.ca For instance, a predicted GC-MS spectrum of the tris-TMS derivative of 1,2,3-trihydroxybutane shows characteristic fragments that can be used for its identification. lmdb.ca The interpretation of these patterns, guided by established fragmentation rules, is essential for structural confirmation. whitman.edudocbrown.info It is important to note that quantitative fragmentation trends can be specific to the type of instrument and the adduct ion formed ([M+H]⁺, [M+NH₄]⁺, etc.). nih.gov

| Spectrum Type | Key Predicted Fragments (m/z) | Potential Interpretation | Source |

|---|---|---|---|

| Predicted LC-MS/MS (Positive Ion) | Various | Provides a guide for identification, though experimental verification is required. | |

| Predicted GC-MS (3 TMS derivative) | Various | Fragments arise from the TMS-derivatized structure (C13H34O3Si3), useful for identification in metabolomic studies. | lmdb.ca |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive experimental science for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the electron density and, consequently, the atomic positions, bond lengths, and bond angles can be produced. wikipedia.org This technique has been fundamental in revealing the structures of countless molecules, from minerals to complex biological macromolecules. wikipedia.org

Erythritol , a meso compound, crystallizes in the tetragonal crystal system, with the space group I4₁/a. oup.comatamanchemicals.com The molecules in the crystal are linked by extensive networks of hydrogen bonds. royalsocietypublishing.org The structure features spirals of hydrogen bonds involving the α-hydroxyl groups, which are sufficient to link all molecules into a three-dimensional complex. royalsocietypublishing.org Additionally, the β-hydroxyl groups form closed circuits of four hydrogen bonds. royalsocietypublishing.org

D-Threitol , a chiral molecule, crystallizes in the trigonal space group P3(1)21. nih.govebi.ac.uk The molecules adopt a straight carbon-chain conformation and exhibit twofold axial symmetry. nih.govebi.ac.uk In the crystal, the molecules are linked by infinite chains of hydrogen bonds that extend along the threefold screw axis. nih.gov

The detailed structural parameters obtained from these analyses provide an unambiguous depiction of the molecular conformation and the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. oup.comnih.gov

| Compound | Crystal System | Space Group | Key Structural Features | Source |

|---|---|---|---|---|

| Erythritol | Tetragonal | I4₁/a | Centro-symmetric molecules; extensive 3D hydrogen bond network. | oup.comroyalsocietypublishing.org |

| D-Threitol | Trigonal | P3(1)21 | Straight carbon-chain conformation; infinite hydrogen-bonded chains. | nih.govebi.ac.uk |

Table of Mentioned Compounds

| Compound Name |

|---|

| (2R,3R)-1,2,3-Butanetriol |

| 1,2,3-Butanetriol |

| 1,2,3,4-tetrahydroxybutane |

| 1,2,4-Butanetriol |

| 1,2,4-trihydroxybutane |

| D-Threitol |

| Erythritol |

| Erythritol Tetranitrate |

| Threitol |

| This compound |

Computational Chemistry and Molecular Modeling of Trihydroxybutane Systems

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and predict various molecular properties of trihydroxybutane. acs.org These first-principles methods, such as Density Functional Theory (DFT), offer a detailed understanding of the molecule's behavior. uni-regensburg.de

The electronic structure of a molecule is fundamental to its chemical properties and reactivity. uni-regensburg.deuni-miskolc.hu Quantum chemical calculations can determine the distribution of electrons within this compound, identifying regions of high or low electron density, which are crucial for understanding intermolecular interactions. Key properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net

While specific, in-depth studies on the electronic structure of this compound isomers are not abundant in publicly accessible literature, data for related polyols like erythritol (B158007) (a butanetetrol) have been computed using methods like DFT with the B3LYP functional and 6-311++G(d,p) basis set. nih.govacs.org Such calculations provide the foundation for predicting properties like dipole moment, polarizability, and partial atomic charges. For this compound, general properties have been computed and are available in chemical databases.

Table 1: Computed Electronic and Physicochemical Properties of this compound Isomers

| Property | 1,2,3-Butanetriol (B1208628) | 1,2,4-Butanetriol (B146131) | Reference |

|---|---|---|---|

| Molecular Formula | C₄H₁₀O₃ | C₄H₁₀O₃ | nih.govwikipedia.org |

| Molecular Weight ( g/mol ) | 106.12 | 106.12 | nih.govwikipedia.org |

| Topological Polar Surface Area (TPSA) (Ų) | 60.7 | 60.7 | nih.gov |

| Hydrogen Bond Donor Count | 3 | 3 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | 3 | nih.gov |

| XLogP3-AA (logP) | -1.3 | -1.7 | nih.gov |

This table presents data compiled from publicly available chemical databases. The properties are computationally predicted.

Quantum chemical calculations are a valuable tool for predicting and interpreting spectroscopic data. acs.org By calculating the vibrational frequencies, electronic transitions, and nuclear magnetic shielding tensors, computational methods can generate theoretical spectra that aid in the analysis of experimental results. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations help in assigning the absorption bands in experimental spectra to specific molecular motions, such as O-H stretching or C-C bending. For instance, studies on the related polyol erythritol have used DFT calculations to assign experimental FTIR spectra, providing insights into the hydrogen-bonding network. acs.orgresearchgate.net This approach is directly applicable to this compound for analyzing its vibrational modes.

UV/Vis Spectroscopy: UV/Vis spectra are related to the electronic transitions within a molecule, primarily from the HOMO to the LUMO or other low-lying unoccupied orbitals. escholarship.org Time-dependent DFT (TD-DFT) is a common method used to predict the wavelengths of maximum absorption (λmax). For a saturated polyol like this compound, significant absorption is not expected in the standard UV/Vis range (200-800 nm) as it lacks chromophores with π-electrons.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. fossee.in The gauge-independent atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹³C and ¹H chemical shifts. nih.govresearchgate.net This computational approach is particularly useful in conformational analysis, where predicted shifts for different conformers can be compared against experimental data to determine the dominant structure in solution. nih.gov While specific NMR prediction studies for this compound are not prominent, the methodology has been successfully applied to complex polyols, demonstrating its utility. researchgate.netrsc.org

Electronic Structure and Property Prediction

Molecular Mechanics and Molecular Dynamics Simulations

While quantum mechanics provides high accuracy, it is computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally efficient alternative for exploring the conformational space and dynamic behavior of molecules like this compound. fiveable.me

This compound has multiple rotatable bonds, leading to a complex conformational landscape with numerous possible spatial arrangements (conformers). biorxiv.org Conformational analysis aims to identify the stable conformers and map their relative energies. researchgate.netfiveable.me

Molecular mechanics force fields can be used to perform systematic or stochastic searches of the conformational space to locate energy minima. researchgate.net The resulting energy landscape reveals the relative populations of different conformers at a given temperature. Studies on the diastereomers erythritol and L-threitol have shown that intramolecular hydrogen bonding plays a critical role in stabilizing specific conformers. nih.govacs.org For erythritol, the lowest energy conformer is stabilized by a strong hydrogen bond between the terminal hydroxyl groups, forming a seven-membered ring. nih.gov In L-threitol, the most stable conformers are characterized by a network of four intramolecular hydrogen bonds. nih.gov Similar intramolecular interactions are expected to govern the conformational preferences of this compound isomers.

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time, providing insight into the transitions between different conformational states. uni-miskolc.huplos.org

The hydroxyl groups of this compound are capable of forming strong intermolecular hydrogen bonds, which govern its interactions with other molecules, including solvents and other this compound molecules. MD simulations are particularly well-suited for studying these interactions in condensed phases. nih.gov

While studies on the self-assembly of this compound itself are limited, research on derivatives of other poly-functional molecules like chitosan (B1678972) demonstrates how computational modeling can elucidate self-assembly mechanisms. nih.gov MD simulations can reveal how factors like the degree of substitution on amphiphilic derivatives influence intra- and inter-chain interactions, which in turn dictate the formation of larger aggregates or micelles. nih.govnih.gov The balance between hydrogen bonding and van der Waals forces, which can be modeled computationally, is key to understanding how derivatives might self-assemble into ordered supramolecular structures. rsc.org

Conformational Analysis and Energy Landscapes

Reaction Mechanism Modeling and Transition State Analysis

Computational chemistry is instrumental in elucidating chemical reaction mechanisms by mapping the potential energy surface that connects reactants to products. fossee.in A key aspect of this is the identification and characterization of transition states—the high-energy species that represent the barrier to a reaction. fossee.inresearchgate.net

A computational study on the unimolecular decomposition of 1,2,4-butanetriol trinitrate (BTTN), a key derivative of 1,2,4-butanetriol, utilized DFT calculations to investigate the initial steps of its thermal decomposition. researchgate.net Such studies calculate the energy barriers (activation energies) for different potential reaction pathways, such as the breaking of an O-NO₂ bond. researchgate.net The transition state is located as a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the molecule as it undergoes bond breaking and formation. acs.orgresearchgate.net By comparing the activation energies of competing pathways, the most likely reaction mechanism can be determined. For instance, in catalyzed reactions involving polyols, DFT can be used to analyze the transition states to understand site-selectivity. rsc.org

Table 2: List of Compounds

| Compound Name |

|---|

| 1,2,3-Butanetriol |

| 1,2,4-Butanetriol |

| 1,2,4-Butanetriol trinitrate (BTTN) |

| Erythritol |

| Threitol |

| Glycerol (B35011) |

Force Field Development and Parameterization for Trihydroxybutanes

The accurate simulation of trihydroxybutanes, such as erythritol and threitol, using computational methods like molecular dynamics (MD) relies heavily on the quality of the underlying force field. A force field is a set of potential energy functions and associated parameters that describe the interactions between atoms in a system. Developing and parameterizing these force fields for flexible and highly hydroxylated molecules like trihydroxybutanes presents unique challenges, primarily due to their conformational flexibility and the complex network of intramolecular hydrogen bonds. nih.govacs.org Several major force fields, including CHARMM, GROMOS, OPLS, and ReaxFF, have been developed, adapted, or validated for the study of these polyols.

CHARMM Force Field

The CHARMM (Chemistry at HARvard Macromolecular Mechanics) all-atom additive force field has been systematically parameterized for acyclic polyalcohols, including the four-carbon this compound systems. nih.govacs.orgnih.gov The development process is a multi-step procedure designed to ensure compatibility with existing CHARMM parameters for proteins, lipids, and nucleic acids. nih.govnih.gov

The parameterization strategy involves:

Initial Parameter Transfer: Bond and angle parameters are often transferred from existing parameters for similar molecules, such as alkanes and hexopyranose carbohydrates. nih.gov

Geometry Optimization: These initial parameters are then refined by comparing optimized geometries against small molecule crystal structure data from sources like the Cambridge Crystallographic Database (CSD) and through vibrational analyses. nih.govacs.org For instance, this process revealed systematic errors in C-C bond lengths where both carbons are hydroxylated, leading to the optimization of the corresponding geometric parameters. nih.gov

Non-bonded Parameter Optimization: Non-bonded parameters are typically optimized by targeting quantum mechanical (QM) interaction data for solute-water pairs and thermodynamic data of pure solvents. acs.org

Torsional Parameter Fitting: The crucial dihedral angle parameters (e.g., C-C-C-C, C-C-C-O, C-C-O-H, and O-C-C-O) are fitted to extensive QM potential energy scans. acs.org For polyol chains, this involved fitting to over 1500 conformations calculated at a high level of theory (RIMP2/cc-pVTZ//MP2/6-31G(d)). nih.govacs.org This fitting is often automated using methods like Monte Carlo simulated annealing. acs.org

Validation of the resulting force field is performed by comparing computed condensed-phase properties with experimental data. For trihydroxybutanes and related polyols, these validation checks include crystal lattice parameters, densities, NMR proton-proton couplings, and diffusion coefficients of aqueous solutions. nih.govacs.org A specific extension, the ADD force field, was developed to improve the description of polarity in sugars and polyols and shows good compatibility with the CHARMM36m protein force field. nih.govacs.org

GROMOS Force Field

The GROMOS (GROningen MOlecular Simulation) force field is another widely used tool, typically in a united-atom representation where non-polar hydrogen atoms are grouped with the heavy atoms to which they are bonded. figshare.comgromacs.org The GROMOS force field has been specifically tested and applied in simulations of erythritol. nrel.gov Parameter sets for carbohydrates and polyols within the GROMOS framework are often validated by their ability to reproduce experimental results, such as NMR coupling constants in aqueous solutions, which provide insight into molecular conformation. researchgate.netrsc.org

In a study investigating the heat conductance between erythritol and different metals, the GROMOS force field was used to characterize the molecular motions of erythritol. nrel.gov The non-bonded interaction parameters used in such studies are critical for accurately describing the system's behavior.

| Atom Type | Mass (amu) | Charge (e) | Sigma (nm) | Epsilon (kJ/mol) |

|---|---|---|---|---|

| O | 15.9994 | -0.566 | 0.3113 | 0.8694 |

| CH1 | 13.0190 | 0.250 | 0.3955 | 0.3347 |

| H | 1.0080 | 0.398 | 0.0000 | 0.0000 |

| OA | 15.9994 | -0.648 | 0.2750 | 0.8694 |

Table 1. Example of GROMOS non-bonded force field parameters for erythritol atoms used in a study of interfacial heat conductance. nrel.gov Note that in the united-atom representation, 'CH1' represents a CH group.

OPLS-AA Force Field

The OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) force field is another all-atom model frequently applied to condensed-phase simulations. sourceforge.net Recognizing that early carbohydrate force fields had issues with sampling, an improved version of OPLS-AA was developed. researchgate.netnih.gov

The key improvement involved applying scaling factors to intramolecular electrostatic interactions, specifically for atoms separated by three bonds (1,4-interactions are standard) and four bonds (1,5-interactions). This new model, OPLS-AA-SEI, was first tested on 1,2-ethanediol, the smallest polyol. researchgate.netnih.gov Researchers found that a 1,5-scaling factor of 1.25 for electrostatic interactions resulted in relative energies that were in excellent agreement with ab initio QM data. nih.gov This modification, combined with refitting torsional parameters, reduces overly high rotational barriers for hydroxyl groups, leading to better sampling and more realistic conformational behavior in liquid simulations. nih.gov The OPLS-AA-SEI force field demonstrated good agreement with experimental NMR data for hexopyranoses, validating the approach. nih.gov

ReaxFF Force Field

For studying phenomena involving chemical reactions, such as behavior under shock loading, a reactive force field like ReaxFF is necessary. ReaxFF has been used to compute the mechanical and shock properties of erythritol, which is sometimes used as an inert surrogate for energetic materials. researchgate.netaip.orgaip.org

The development process involved screening multiple existing ReaxFF parameterizations to find the most suitable one for erythritol. aip.orgaip.org By comparing predicted crystal densities at ambient conditions with the experimental value, researchers identified the CHO parameter set, originally developed for hydrocarbon oxidation, as the most accurate. aip.org

| ReaxFF Parameterization | Predicted Density (g/cm³) |

|---|---|

| CHO (Combustion) | 1.458 |

| CHON-2008 | 1.397 |

| CHON-2010 | 1.349 |

| CHON-2014 | 1.385 |

| CHON-2017 | 1.370 |

| Glycine | 1.388 |

| SiOCH | 1.439 |

| Water | 1.392 |

Table 2. Predicted crystal density of erythritol at 300 K and 1 MPa using different ReaxFF parameterizations. The experimental density is approximately 1.45 g/cm³. The CHO parameterization provides the closest prediction. aip.org

Further validation of the chosen CHO parameterization was performed by comparing its predictions for elastic constants, the crystal structure, and shock Hugoniot curves against high-level Density Functional Theory (DFT) calculations. aip.orgaip.org The results showed close agreement in many areas, confirming the applicability of this ReaxFF parameterization for modeling erythritol under extreme conditions. aip.org

Applications in Chemical Engineering and Materials Science

Use as Monomers and Precursors for Polymer Synthesis (e.g., Polyurethanes, Polyesters)

1,2,4-Butanetriol (B146131) (BT) is a valuable monomer and precursor in the synthesis of various polymers, most notably polyurethanes and polyesters. chemeurope.com Its three hydroxyl groups provide multiple reaction sites, enabling the formation of cross-linked polymer networks which enhance the mechanical properties of the resulting materials.

Polyurethanes: In polyurethane production, BT is utilized as a chain extender and cross-linking agent. The hydroxyl groups of BT react with isocyanate groups to form urethane (B1682113) linkages. The trifunctional nature of BT, as opposed to the more common difunctional diols, allows for the creation of branched or cross-linked polyurethane foams. researchgate.netresearchgate.net These foams exhibit improved elasticity and compression-bending characteristics that are comparable to natural rubber. researchgate.netresearchgate.netunl.edu The incorporation of BT into the polymer matrix can lead to materials with enhanced durability and flexibility.

Polyesters: BT also serves as a monomer for the manufacturing of certain polyesters. chemeurope.comwikipedia.orgbayvillechemical.net By reacting with dicarboxylic acids or their derivatives, BT can be incorporated into polyester (B1180765) chains. Its use as a branching agent in the synthesis of biodegradable polyesters like poly(butylene succinate) (PBS) has been shown to significantly increase the complex viscosity of the polymer melt, which is a crucial parameter for processing. mdpi.com

Role in Energetic Materials Chemistry (as plasticizers)

A primary application of 1,2,4-Butanetriol is as a precursor to the energetic plasticizer 1,2,4-butanetriol trinitrate (BTTN). chemeurope.comresearchgate.netchemeurope.comwikipedia.org BTTN is synthesized through the nitration of BT and is a critical component in military propellants and explosives. chemeurope.comwikipedia.orgasianpubs.org

Properties and Advantages of BTTN: BTTN is considered a safer and more effective replacement for nitroglycerin in many applications. wikipedia.orgasianpubs.org Its key advantages include:

Lower Volatility: BTTN is less volatile than nitroglycerin, which reduces handling risks. researchgate.net

Higher Thermal Stability: It exhibits greater stability at higher temperatures, making it suitable for a wider range of operating conditions. researchgate.netwikipedia.org

Reduced Shock Sensitivity: BTTN is less sensitive to shock and friction, enhancing the safety of the energetic formulations. researchgate.netwikipedia.orgsciencemadness.org

Applications in Propellants and Explosives: BTTN is used as an energetic plasticizer in solid rocket propellants and gun propellants. chemeurope.com It serves to improve the mechanical properties of the propellant binder, making it more flexible and less prone to cracking. asianpubs.org BTTN is a component in the fuel for various U.S. military missiles, such as the Hellfire. wikipedia.orgcopperheadchemical.com It can be used alone or in mixtures with other energetic materials like nitroglycerin to achieve specific performance characteristics. chemeurope.comwikipedia.org

The synthesis of BTTN from BT is a critical process for the defense industry, and research continues to focus on improving the efficiency and safety of this conversion. asianpubs.org

| Property | 1,2,4-Butanetriol Trinitrate (BTTN) | Nitroglycerin (NG) |

| Volatility | Lower | Higher |

| Thermal Stability | Higher | Lower |

| Shock Sensitivity | Lower | Higher |

| Primary Use | Energetic plasticizer in propellants | Energetic plasticizer, explosive |

Chiral Building Blocks in Asymmetric Synthesis

The chiral nature of 1,2,4-Butanetriol, which exists as (S)- and (R)-enantiomers, makes it a valuable chiral building block in asymmetric synthesis. chemeurope.combayvillechemical.net This is particularly important in the pharmaceutical industry, where the stereochemistry of a molecule is often critical to its biological activity.

(S)-1,2,4-Butanetriol as a Precursor: The (S)-enantiomer of BT is a key intermediate in the synthesis of several important pharmaceuticals. google.com It is used to prepare the chiral side chains of cholesterol-lowering drugs. wikipedia.orgbayvillechemical.net For example, derivatives of (S)-1,2,4-butanetriol are used to create the D-3,4-dihydroxybutanoic acid backbone of Rosuvastatin (B1679574) (Crestor) and are precursors for the stereoselective formation of the β-lactam ring in Ezetimibe (B1671841) (Zetia). wikipedia.org

(S)-1,2,4-Butanetriol is also a starting material for the synthesis of other chiral molecules, including:

(+)-Azimine and (+)-carpaine. chemicalbook.com

(S)-(+)-3-Hydroxytetrahydrofuran. chemicalbook.com

(-)-(2S, 3R)-Methanoproline. chemicalbook.com

Chiral auxiliaries for the preparation of planar-chiral metallocenes. chemicalbook.com

Design of Glycolipid Surrogates and Amphiphilic Molecules

Researchers have utilized the unique structure of 1,2,4-Butanetriol to design and synthesize novel amphiphilic molecules, specifically glycolipid surrogates. acs.org Amphiphiles are molecules that possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties, allowing them to self-assemble into structures like micelles and liposomes in aqueous environments. titech.ac.jp

Glycolipid Surrogates from (S)-1,2,4-Butanetriol: In one notable study, (S)-1,2,4-butanetriol was used to replace the glycerol (B35011) backbone in the synthesis of a monoglucosyl diacylglycerol (MGDG) analog. acs.org This design offers several advantages:

Synthetic Simplicity: Using the butane-1,2,4-triol linker avoids the common problem of racemization that can occur with protected glycerol derivatives. acs.org

Chemical Stability: The resulting glycolipid surrogate is more stable to basic conditions and enzymatic degradation by phospholipases compared to natural glycolipids with ester linkages. acs.org

Tunable Properties: The structure allows for new packing arrangements and the potential for use in pH-sensitive drug delivery systems. acs.org

By combining the hydrophilic nature of the triol and a sugar headgroup with a hydrophobic dialkyl moiety, these synthetic glycolipids can form stable lamellar systems. acs.org This research opens up possibilities for creating new biomaterials and drug delivery vehicles with tailored properties. While direct synthesis of amphiphiles by simply mixing hydrophilic and hydrophobic components is an area of active research, the use of well-defined building blocks like 1,2,4-butanetriol provides a robust method for creating complex, functional amphiphilic molecules. titech.ac.jp

Environmental Considerations in Trihydroxybutane Production and Fate

Green Chemistry Principles in Synthesis

Traditional chemical synthesis routes for 1,2,4-Butanetriol (B146131) (BT) are often energy-intensive and generate significant hazardous waste. A common commercial method involves the chemical reduction of esterified malic acid, which is derived from petroleum, using sodium borohydride (B1222165) (NaBH4). kobe-u.ac.jpfrontiersin.org This process not only relies on a fossil-fuel-based feedstock but also operates under harsh conditions and produces substantial quantities of borate (B1201080) salts as byproducts, leading to pollution concerns. kobe-u.ac.jpasianscientist.comsciepublish.com Other catalytic methods using chromite or rubidium require high temperatures and pressures and also yield toxic byproducts. kobe-u.ac.jpasianscientist.com

In response to these environmental drawbacks, significant research has focused on developing "green" synthesis routes, primarily through microbial biosynthesis. nih.gov These bioconversion pathways exemplify several core principles of green chemistry:

Use of Renewable Feedstocks : Instead of petroleum derivatives, biosynthesis utilizes renewable resources. A primary feedstock is D-xylose, the second most abundant sugar in nature, which can be sourced from lignocellulosic biomass such as corn cobs and rice straw. kobe-u.ac.jpnih.govresearchgate.net Researchers have also successfully engineered pathways to produce BT from other renewable sugars like glucose and D-arabinose. frontiersin.orgdtic.mil

Waste Prevention : By designing a fundamentally different process, biosynthesis avoids the generation of large volumes of inorganic salt waste associated with chemical reduction methods. asianscientist.com

Catalysis : Biosynthetic routes employ highly specific and efficient enzymes within engineered microorganisms as catalysts. researchgate.net Hosts like Escherichia coli and the yeast Saccharomyces cerevisiae have been genetically modified to perform the multi-step enzymatic conversion of sugars to 1,2,4-butanetriol. nih.govnih.gov This is a more sustainable alternative to using stoichiometric and often toxic chemical reagents.

Safer Solvents and Milder Conditions : Microbial fermentation occurs in water-based media under ambient temperatures and atmospheric pressure, eliminating the need for harsh solvents and reducing energy consumption. hep.com.cn

Table 1: Comparison of Production Methods for 1,2,4-Butanetriol Based on Green Chemistry Principles

| Principle | Traditional Chemical Synthesis (e.g., Malic Acid Reduction) | Microbial Biosynthesis |

|---|---|---|

| Feedstock | Petroleum-based (e.g., malic acid) kobe-u.ac.jp | Renewable biomass (e.g., xylose, glucose) kobe-u.ac.jpdtic.mil |

| Primary Reagents | Sodium borohydride (NaBH₄), mineral acids kobe-u.ac.jpfrontiersin.org | Engineered microorganisms (E. coli, S. cerevisiae) nih.govnih.gov |

| Reaction Conditions | High pressure and/or temperature may be required kobe-u.ac.jp | Ambient temperature and pressure hep.com.cn |

| Key Byproducts/Waste | Large quantities of borate salts, toxic metal catalysts kobe-u.ac.jpsciepublish.com | Organic acids (e.g., acetate (B1210297), xylonate), biomass nih.govcnif.cn |

| Atom Economy | Lower, due to use of stoichiometric reducing agents | Higher, with more direct conversion of substrate |

| Environmental Impact | High pollution potential, reliance on fossil fuels kobe-u.ac.jpnih.gov | Lower environmental footprint, use of renewable resources |

Byproduct Reduction and Waste Minimization in Production Processes

A major driver for developing alternative synthesis routes for 1,2,4-butanetriol has been the significant waste generated by traditional methods. The chemical reduction of esterified malic acid produces several tons of polluting borate salts for every ton of 1,2,4-butanetriol manufactured. sciepublish.com This creates a substantial environmental burden and increases production costs. sciepublish.com

While microbial biosynthesis is significantly cleaner, it is not entirely free of byproducts. A key focus of research is on metabolic engineering to optimize the production host, thereby maximizing the yield of 1,2,4-butanetriol and minimizing the formation of unwanted secondary metabolites. researchgate.net The specific byproducts depend on the host organism and the specific metabolic pathway utilized.

In Escherichia coli :

Acetate overflow is a common issue, which can inhibit cell growth and affect redox balance. cnif.cn Studies have shown that knocking out genes responsible for acetate production, such as poxB (pyruvate oxidase) and pta (phosphotransacetylase), can reduce acetate accumulation and improve the yield of 1,2,4-butanetriol by up to 30%. cnif.cn

Other identified byproducts include 3,4-dihydroxy-D-butanoic acid. dtic.mil Overexpression of specific alcohol dehydrogenase enzymes that convert the precursor 3,4-dihydroxy-D-butanal into the final product can help reduce the formation of this acid byproduct. msu.edu

When using mixed-sugar hydrolysates from sources like corn cobs, xylonate can accumulate as a major byproduct. nih.gov

In Saccharomyces cerevisiae (Yeast) :

The dehydration of xylonate is often a rate-limiting step, leading to its accumulation as a byproduct. researchgate.netsci-hub.se

Metabolic engineering efforts have focused on improving the activity of key enzymes, such as the Fe-S cluster-dependent xylonate dehydratase. kobe-u.ac.jp By optimizing the iron metabolism of the yeast, researchers increased catalytic activity and the final product titer. kobe-u.ac.jpasianscientist.com

Strategies to balance the intracellular ratio of NADH/NADPH, such as overexpressing NADH kinase, have also been employed to improve the efficiency of the final reduction steps and prevent the formation of byproducts. sci-hub.se

These targeted genetic modifications are crucial for minimizing waste at the source, a core principle of sustainable manufacturing. By enhancing the carbon flux towards the desired product and blocking competing metabolic pathways, scientists can create more efficient and cleaner microbial cell factories. scispace.com

Table 2: Selected Research Findings on Byproduct Reduction in Microbial 1,2,4-Butanetriol Production